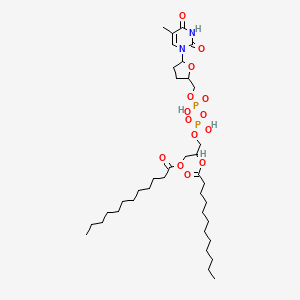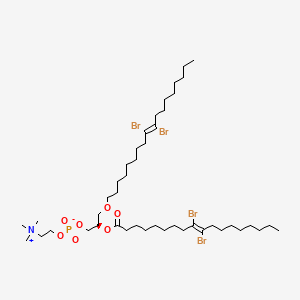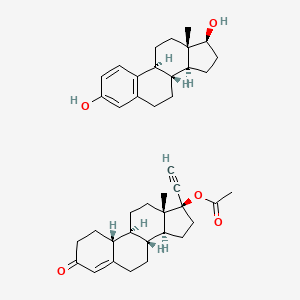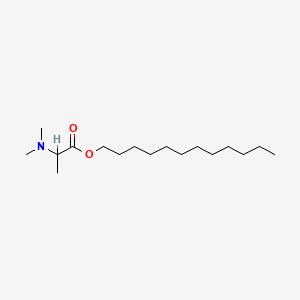
Dodecyl 2-(dimethylamino)propanoate
概要
説明
Dodecyl 2-(dimethylamino)propanoate, also known as dodecylamine or DDA, is an organic compound that is used in a variety of applications, ranging from industrial and commercial uses to scientific research. As an organic compound, DDA is composed of a dodecyl group and a dimethylamino group attached to a propanoate group. This compound is a colorless liquid with a mild odor and a low solubility in water. It has a wide range of uses, including as a surfactant, emulsifier, and corrosion inhibitor.
科学的研究の応用
Transdermal Delivery Enhancement
Dodecyl 2-(N,N-dimethylamino)propionate (DDAIP) is recognized for its role as a biodegradable penetration enhancer, particularly in transdermal drug delivery systems. Büyüktimkin, Büyüktimkin, and Rytting (1996) demonstrated that DDAIP significantly enhances the transdermal delivery of acidic drugs like indomethacin through shed snake skin. This enhancement is partially attributed to hydrogen bonding and dipole-dipole interactions between the drug and DDAIP (Büyüktimkin, Büyüktimkin, & Rytting, 1996). Additionally, Novotný et al. (2009) found that DDAIP's effectiveness as a transdermal permeation enhancer is influenced by factors like chirality, linking chain length, and polyfluorination (Novotný et al., 2009).
Synthesis and Biodegradability
Yang Yi (2002) described the synthesis process of DDAIP, highlighting its biodegradability - a significant property for transdermal penetration enhancers. The synthesis involves reacting dodecyl 2 chloropropionate with dimethylamine, resulting in a total yield of 72.5% (Yang Yi, 2002).
Interaction with Model Membranes
Wolka et al. (2004) explored how DDAIP interacts with model membranes like dipalmitoylphosphatidylcholine liposomes. They used differential scanning calorimetry (DSC) and discovered that DDAIP alters the thermotropic transitions of the lipid bilayer, suggesting a mechanism for its penetration-enhancing effects (Wolka, Rytting, Reed, & Finnin, 2004).
Versatility in Drug Delivery
In addition to transdermal systems, DDAIP also shows potential in transbuccal drug delivery. Hu et al. (2011) investigated the enhancement effect of DDAIP on the transbuccal delivery of various drugs, revealing its versatility as a chemical enhancer (Hu, Silva, Damaj, Martin, & Michniak-Kohn, 2011).
作用機序
Target of Action
Dodecyl 2-(dimethylamino)propanoate, also known as DDAIP, is primarily used as a transdermal permeation enhancer . Its primary target is the skin barrier, specifically the uppermost epidermal layer, the stratum corneum .
Mode of Action
DDAIP interacts with the skin barrier to enhance the permeation of various drugs. It increases the skin’s permeability, allowing drugs to penetrate more effectively .
Pharmacokinetics
It is known to be biodegradable . Its biodegradability is determined using porcine esterase, suggesting that it may be metabolized by esterases in the body .
Result of Action
The primary result of DDAIP’s action is enhanced transdermal drug delivery. It has been shown to significantly increase the skin permeation of several drugs, including theophylline, hydrocortisone, adefovir, and indomethacin . This can lead to improved drug efficacy and patient compliance.
Safety and Hazards
When handling Dodecyl 2-(dimethylamino)propanoate, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Dodecyl 2-(dimethylamino)propanoate plays a significant role in biochemical reactions, particularly in enhancing the permeability of the skin to various drugs. This compound interacts with enzymes such as porcine esterase, which facilitates its biodegradation . Additionally, it has been shown to interact with proteins and other biomolecules involved in the skin’s barrier function, thereby increasing the flux of drugs like indomethacin, clonidine, and hydrocortisone . The nature of these interactions involves the disruption of the lipid bilayer of the stratum corneum, allowing for increased drug penetration.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by enhancing the permeability of the cell membrane, which can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can increase the transdermal delivery of drugs without causing significant cytotoxicity . The impact on cell signaling pathways includes the modulation of pathways involved in inflammation and immune response, which can be beneficial for the delivery of anti-inflammatory drugs.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the lipid components of the cell membrane. This compound binds to the lipid bilayer, causing a disruption that increases membrane fluidity and permeability . Additionally, it can inhibit or activate certain enzymes involved in the metabolism of drugs, thereby enhancing their bioavailability. Changes in gene expression have also been observed, particularly in genes related to skin barrier function and drug metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. This compound is relatively stable, but it can undergo degradation in the presence of enzymes like porcine esterase . Long-term studies have indicated that its enhancing effects on drug delivery can be sustained over extended periods without significant loss of activity. The degradation products of this compound may also contribute to its overall efficacy and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively enhances drug permeability without causing adverse effects . At higher doses, there may be threshold effects that lead to toxicity or adverse reactions. Studies have shown that the optimal dosage range for this compound is crucial for maximizing its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as porcine esterase . This enzyme catalyzes the hydrolysis of the ester bond in the compound, leading to its biodegradation. The metabolic products of this reaction are further processed by the body’s metabolic machinery, which can affect the overall pharmacokinetics and pharmacodynamics of the drugs being delivered.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific areas of the skin where it can exert its permeation-enhancing effects. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific binding sites on cell membranes.
Subcellular Localization
The subcellular localization of this compound is primarily within the lipid bilayers of cell membranes . This localization is critical for its activity as a permeation enhancer, as it allows the compound to interact directly with the lipid components of the membrane. Targeting signals and post-translational modifications may also play a role in directing the compound to specific cellular compartments, further enhancing its efficacy.
特性
IUPAC Name |
dodecyl 2-(dimethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4/h16H,5-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMMSDWNEJLVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933573 | |
| Record name | Dodecyl N,N-dimethylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224297-43-2, 149196-89-4 | |
| Record name | Dodecyl 2-(N,N-dimethylamino)propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224297-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyl N,N-dimethylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of Dodecyl 2-(dimethylamino)propanoate contribute to its effectiveness as a transdermal permeation enhancer?
A1: While the provided abstract [] does not specifically address this compound, it highlights the importance of linking chain length, chirality, and polyfluorination in dimethylamino acid esters for transdermal permeation enhancement. Longer alkyl chains, like the dodecyl group in this compound, can interact with the lipid bilayer of the skin, potentially disrupting its organization and enhancing drug permeation. The chirality of the molecule can influence its interaction with chiral components of the skin, potentially affecting its efficacy. Polyfluorination, although not present in this compound, is mentioned as a modification that can impact permeation enhancement, likely due to altered lipophilicity and hydrogen bonding capacity. Further research is needed to elucidate the specific contributions of each structural feature in this compound's efficacy as a permeation enhancer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228760.png)

![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)
![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)
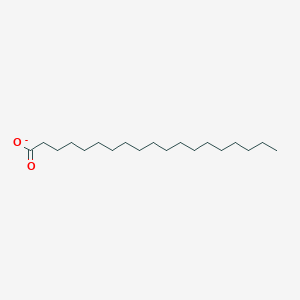
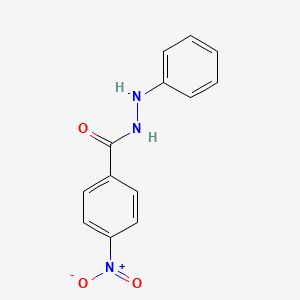
![2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1228769.png)
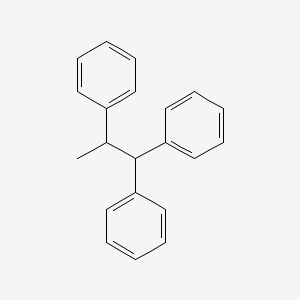
![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)
![6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester](/img/structure/B1228779.png)
![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)
